N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Description
N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a fluorophenyl group, a morpholine ring, and a cyclopentyl moiety, making it a versatile molecule for chemical modifications and biological studies.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c19-16-5-3-15(4-6-16)14-20-17(22)13-18(7-1-2-8-18)21-9-11-23-12-10-21/h3-6H,1-2,7-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIREUVRFIUYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NCC2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorophenylmethyl intermediate.
Morpholine incorporation: The final step involves the reaction of the cyclopentyl intermediate with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the acetamide moiety.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships.
Biology: It is used in biochemical assays to investigate its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is evaluated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
- N-[(4-bromophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
- N-[(4-methylphenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Comparison: N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s electronegativity and small size can enhance the compound’s stability and binding affinity compared to its chloro, bromo, and methyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
